ベタイン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Betaine hydrochloride is a compound that combines betaine, a naturally occurring substance found in various foods such as beets and spinach, with hydrochloric acid. It is commonly used as a dietary supplement to increase stomach acidity, which aids in digestion and nutrient absorption. Betaine itself serves as a methyl donor in the body, playing a crucial role in the methylation cycle, which is essential for regulating gene and hormone expression, neurotransmitter release, and detoxification .

科学的研究の応用

Betaine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions, particularly in methylation processes.

Biology: Plays a role in osmoregulation and methylation cycles, supporting cellular functions and gene expression.

作用機序

Target of Action

Betaine hydrochloride primarily targets the stomach, where it increases gastric acidity . This increased acidity aids in the digestion of food and improves nutrient absorption . It also targets homocysteine, a non-proteinogenic α-amino acid, in the methionine metabolic cycle .

Mode of Action

Betaine hydrochloride acts as a methyl group donor in the normal metabolic cycle of methionine . It donates a methyl group to homocysteine via the enzyme betaine homocysteine methyltransferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG) . This process reduces plasma homocysteine levels in patients with homocystinuria .

Biochemical Pathways

Betaine hydrochloride plays a pivotal role in the methionine metabolic cycle . This process also results in the production of S-adenosylmethionine (SAM), which serves as a methyl donor in DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .

Pharmacokinetics

Betaine hydrochloride is highly soluble in water and acids . It is absorbed from the duodenal enterocytes into circulation and is carried to the liver and kidneys, where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .

Result of Action

The action of betaine hydrochloride results in several molecular and cellular effects. It promotes cell hydration and resilience to stressors . It also plays a role in the synthesis of some active constituents, such as carnitine and creatine . Moreover, it has been shown to protect against the development of alcohol-induced hepatic steatosis, apoptosis, and accumulation of damaged proteins .

Action Environment

Environmental factors can influence the action of betaine hydrochloride. For instance, it acts as an osmolyte, conferring protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . Furthermore, it has been suggested that betaine hydrochloride’s ability to enhance digestive health and nutrient absorption may be influenced by factors such as diet and the use of certain medications .

準備方法

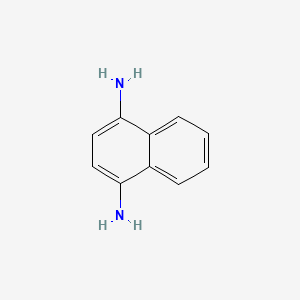

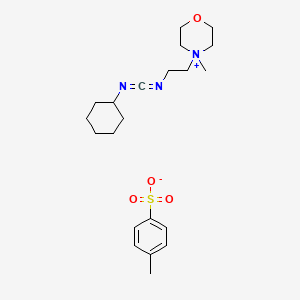

Synthetic Routes and Reaction Conditions: Betaine hydrochloride can be synthesized through the reaction of trimethylamine with chloroacetic acid in the presence of a water-removing agent. The reaction is carried out in an organic solvent within a reaction kettle, followed by cooling, crystallization, centrifugation, cleaning, and drying to obtain the final product .

Industrial Production Methods: Industrial production of betaine hydrochloride involves either extraction from beet syrup fermented waste fluid or chemical synthesis. The extraction process includes raw materials pretreatment, ion-exchange, concentration, and crystallization. The chemical synthesis method involves the reaction of sodium chloroacetate with trimethylamine, followed by absorption using ion exchange resin, desorption, concentration, salification, and crystallization .

化学反応の分析

Types of Reactions: Betaine hydrochloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, betaine hydrochloride can hydrolyze to form betaine and hydrochloric acid.

Common Reagents and Conditions:

Methylation: Requires the enzyme betaine-homocysteine methyltransferase and occurs in the liver and kidneys.

Hydrolysis: Occurs in aqueous conditions, typically in the stomach where hydrochloric acid is present.

Major Products Formed:

Methylation: Methionine and dimethylglycine.

Hydrolysis: Betaine and hydrochloric acid.

類似化合物との比較

Betaine (Trimethylglycine): Naturally occurring in foods like beets and spinach, acts as a methyl donor and supports liver health, heart health, and exercise performance.

Betaine Anhydrous: A form of betaine without hydrochloric acid, used for similar purposes but does not increase stomach acidity.

Uniqueness of Betaine Hydrochloride: Betaine hydrochloride is unique in its ability to increase stomach acid levels, aiding in digestion and nutrient absorption. This makes it particularly useful for individuals with low stomach acid, a condition not addressed by other forms of betaine .

By understanding the various aspects of betaine hydrochloride, from its preparation methods to its scientific applications and mechanism of action, we can appreciate its significance in both health and industry.

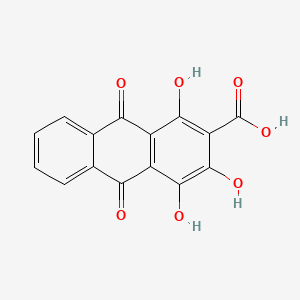

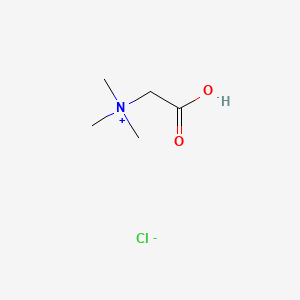

特性

CAS番号 |

590-46-5 |

|---|---|

分子式 |

C5H12NO2.Cl C5H12ClNO2 |

分子量 |

153.61 g/mol |

IUPAC名 |

2-(trimethylazaniumyl)acetate;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H |

InChIキー |

HOPSCVCBEOCPJZ-UHFFFAOYSA-N |

正規SMILES |

C[N+](C)(C)CC(=O)[O-].Cl |

melting_point |

241.5 °C |

Key on ui other cas no. |

590-46-5 |

ピクトグラム |

Irritant |

関連するCAS |

107-43-7 (Parent) |

同義語 |

Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |

製品の起源 |

United States |

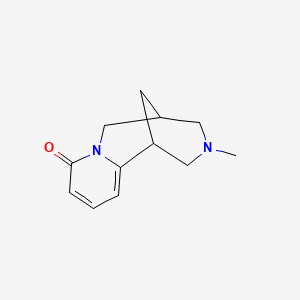

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanisms of action are still being elucidated, betaine hydrochloride primarily functions as a methyl donor and osmolyte.

A:

- Molecular Formula: C5H11NO2·HCl []

- Molecular Weight: 153.61 g/mol []

- Chemical Name: Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride []

- Other names: (Carboxymethyl)trimethylammonium chloride []

- Spectroscopic Data: Specific spectroscopic data (IR, NMR, etc.) can be found in the cited research papers, particularly those focusing on structural characterization and analysis. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)

![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)